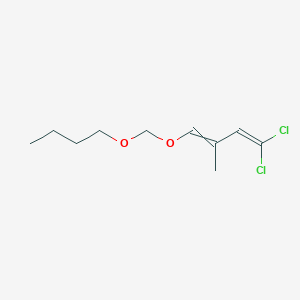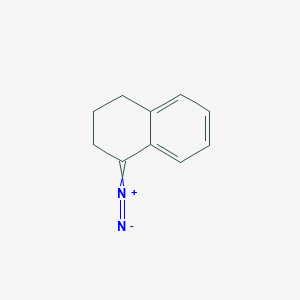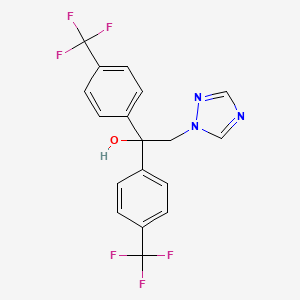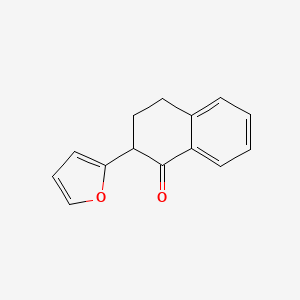![molecular formula C12H13NO7 B14324875 Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- CAS No. 102038-88-0](/img/structure/B14324875.png)
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of a glycine backbone, a carboxymethyl group, and a substituted phenyl ring with formyl and dihydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- typically involves multi-step organic reactions. One common method includes the protection of glycine, followed by the introduction of the carboxymethyl group through alkylation. The phenyl ring is then substituted with formyl and dihydroxy groups using electrophilic aromatic substitution reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Glycine, N-(carboxymethyl)-N-[(5-carboxy-2,3-dihydroxyphenyl)methyl]-
Reduction: Glycine, N-(carboxymethyl)-N-[(5-hydroxymethyl-2,3-dihydroxyphenyl)methyl]-
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is studied for its potential role in metabolic pathways and enzyme interactions. It may serve as a model compound for understanding amino acid modifications.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- involves its interaction with specific molecular targets. The formyl and dihydroxy groups on the phenyl ring allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycine, N-(carboxymethyl)-N-[(5-hydroxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-methoxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-nitro-2,3-dihydroxyphenyl)methyl]-
Uniqueness
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
102038-88-0 |
|---|---|
Formule moléculaire |
C12H13NO7 |
Poids moléculaire |
283.23 g/mol |
Nom IUPAC |
2-[carboxymethyl-[(5-formyl-2,3-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H13NO7/c14-6-7-1-8(12(20)9(15)2-7)3-13(4-10(16)17)5-11(18)19/h1-2,6,15,20H,3-5H2,(H,16,17)(H,18,19) |
Clé InChI |
YECRJMXCARQLSP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)


![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)


![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)


![8-[(Oxan-2-yl)oxy]octane-1-thiol](/img/structure/B14324854.png)

![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
